4-Aminopiperidine is a bifunctional aliphatic heterocyclic diamine characterized by a secondary amine within the piperidine ring and a primary exocyclic amine at the 4-position. As a highly versatile, hygroscopic off-white powder, it serves as a foundational building block in medicinal chemistry, organocatalysis, and advanced materials synthesis. Procurement of this exact compound is driven by its distinct dual-pKa profile (secondary amine pKa ~10.37, primary amine pKa ~10.0), which dictates tissue distribution in pharmacokinetics, and its specific spatial geometry, which is critical for target binding in kinase inhibitors, GPCR ligands, and CCR5 antagonists .
Substituting 4-aminopiperidine with generic diamines like piperazine or its positional isomer, 3-aminopiperidine, routinely fails in both process chemistry and application performance. Piperazine is a symmetric diamine (1:1 reactivity ratio) that aggressively cross-links and dimerizes during multi-step syntheses, forcing procurement teams to purchase expensive, stoichiometrically protected variants like 1-Boc-piperazine [1]. Conversely, 3-aminopiperidine introduces severe steric hindrance and alters the spatial vector of the exocyclic amine. This altered geometry not only disrupts regiocontrol in palladium-catalyzed cross-coupling but also completely abolishes biological target binding in structurally rigid pharmacophores, making generic substitution impossible for precision applications[2].
In the synthesis of complex multi-block polymers and dendrimers, the ability to sequentially functionalize diamines without protecting groups drastically reduces process costs and step counts. 4-Aminopiperidine exhibits a highly differentiated nucleophilicity profile between its secondary and primary amines, yielding a ~20-fold difference in relative reactivity during SN2-Ar amination reactions. In contrast, symmetric comparators like piperazine exhibit a 1:1 reactivity ratio, leading to uncontrolled dimerization unless pre-protected (e.g., 1-Boc-piperazine) [1].
| Evidence Dimension | Primary vs. Secondary Amine Relative Reactivity (Nucleophilicity ratio) |
| Target Compound Data | 20:1 reactivity ratio (primary vs. secondary amine) |
| Comparator Or Baseline | Piperazine (1:1 symmetric reactivity ratio) |
| Quantified Difference | 20-fold higher intrinsic chemoselectivity for 4-aminopiperidine |
| Conditions | Competition reactions with cyanuric chloride (SN2-Ar amination) at room temperature |
Bypassing the need to procure expensive mono-protected precursors and eliminating deprotection steps significantly streamlines industrial scale-up of complex macromolecules.
The exact positioning of the exocyclic amine on the piperidine ring is non-negotiable for specific target binding pockets. In the optimization of ABHD12 inhibitors, scaffolds utilizing 4-aminopiperidine achieved highly potent target inhibition (IC50 ~11 nM). When the exocyclic amine was shifted to the 3-position (3-aminopiperidine), the resulting steric clash and suboptimal vector alignment caused a catastrophic loss of binding affinity [1].
| Evidence Dimension | Target Inhibition Potency (IC50) |
| Target Compound Data | 4-Aminopiperidine derivatives (DO264 analogs) achieve IC50 = 11 nM |
| Comparator Or Baseline | 3-Aminopiperidine derivatives |
| Quantified Difference | ~10,000-fold reduction in potency (complete loss of activity) when substituting with the 3-amino isomer |
| Conditions | in vitro ABHD12 inhibitory activity assays |
Demonstrates that 4-aminopiperidine cannot be substituted with its 3-amino isomer in SAR campaigns without destroying the pharmacophore's efficacy, making it a strict procurement requirement.
4-Aminopiperidine provides superior predictability in palladium-mediated arylation compared to its positional isomers. During Buchwald-Hartwig cross-coupling with aryl halides, 4-aminopiperidine successfully yields selectively arylated products (up to 85% yield) depending on the catalyst system. In contrast, 3-aminopiperidine exhibits lower overall reactivity and unpredictable coordination due to the ability of its endocyclic nitrogen to strongly coordinate with the palladium center, competing with the phosphine ligand and stalling the catalytic cycle [1].
| Evidence Dimension | Catalytic cycle efficiency and selective arylation yield |
| Target Compound Data | 4-Aminopiperidine achieves 58-85% selective arylation yields without stalling the catalyst |
| Comparator Or Baseline | 3-Aminopiperidine |
| Quantified Difference | 3-aminopiperidine shows suppressed reactivity due to competitive palladium coordination, whereas 4-aminopiperidine maintains high cross-coupling yields |
| Conditions | Pd2(dba)3 / Xantphos or BINAP catalyzed cross-coupling with aryl halides at 100-130 °C |
Provides process chemists with a reliable, high-yield building block for C-N bond formation, minimizing catalyst poisoning and byproduct waste.
The high basicity of unsubstituted 4-aminopiperidine is a critical baseline parameter in drug design. The unsubstituted piperidine nitrogen possesses a high pKa (~10.37), which drives extensive tissue penetration and a high Volume of Distribution (Vd) in lipophilic weak base drugs. When deep tissue distribution causes toxicity, medicinal chemists use this exact compound as the baseline to systematically introduce fluorine atoms (e.g., 3-fluoro-4-aminopiperidine), which lowers the pKa to the 6.5-8.0 range and restricts Vd [1].
| Evidence Dimension | Base pKa and Volume of Distribution (Vd) |
| Target Compound Data | Unsubstituted 4-aminopiperidine provides a high baseline pKa (~10.37) driving Vd > 3 L/kg in specific scaffolds |
| Comparator Or Baseline | 3-Fluoro-4-aminopiperidine (pKa 6.5-8.0) |
| Quantified Difference | Unsubstituted 4-aminopiperidine maximizes basicity and Vd, serving as the high-distribution baseline before fluorination restricts Vd to ~1.0 L/kg |
| Conditions | Preclinical mouse pharmacokinetic models evaluating Volume of Distribution |
Procuring the unsubstituted 4-aminopiperidine provides the necessary high-basicity starting point for developing lipophilic weak base drugs that require deep tissue penetration.
Because of the 20-fold difference in nucleophilicity between its primary and secondary amines, 4-aminopiperidine is the optimal linker for synthesizing melamine-based dendrimers and multi-block polymers. It allows for sequential, chemoselective functionalization without the need for Boc-protection and subsequent deprotection steps, significantly streamlining industrial manufacturing [1].
4-Aminopiperidine is heavily utilized in the synthesis of HIV-1 entry inhibitors (such as Sch-350634) and HCV assembly inhibitors. Its specific conformational flexibility—more rigid than acyclic diamines but more flexible than piperazine—provides the exact spatial geometry required to block viral replicative machinery and assembly stages [2].
In the development of ABHD12 inhibitors and CDK4/6 inhibitors, the 4-position of the exocyclic amine is strictly required to satisfy the steric and electrostatic constraints of the target's binding pocket. Substitution with 3-aminopiperidine results in a complete loss of activity, making 4-aminopiperidine an indispensable and non-substitutable precursor in these medicinal chemistry campaigns [3].
Flammable;Corrosive